molecular formula C7H7N3 B100515 6-Methylimidazo[1,2-b]pyridazine CAS No. 17412-38-3

6-Methylimidazo[1,2-b]pyridazine

カタログ番号: B100515
CAS番号: 17412-38-3
分子量: 133.15 g/mol
InChIキー: OZIALTQLMOAUFG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused bicyclic system containing an imidazole ring and a pyridazine ring, with a methyl group attached at the 6th position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazo[1,2-b]pyridazine core. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the compound.

化学反応の分析

Types of Reactions

6-Methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazine-6-carboxylic acid, while reduction may produce this compound-2-amine.

科学的研究の応用

Medicinal Chemistry

1.1 Kinase Inhibition

Recent studies have highlighted the potential of 6-methylimidazo[1,2-b]pyridazine derivatives as inhibitors of specific kinases involved in various diseases. For instance, a series of 3,6-disubstituted imidazo[1,2-b]pyridazines were synthesized and evaluated for their inhibitory effects on eukaryotic kinases, including those from parasites like Plasmodium falciparum and Leishmania amazonensis. Notably, one derivative exhibited an IC50 value of 32 nM against PfCLK1, indicating strong selectivity and potency against this target .

1.2 Targeting TAK1 in Cancer Therapy

Another significant application is in the development of inhibitors for the transforming growth factor-β activated kinase 1 (TAK1), which is upregulated in multiple myeloma (MM). The discovery of 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines demonstrated nanomolar inhibitory concentrations against TAK1. These compounds showed promise in inhibiting MM cell growth, suggesting a potential therapeutic avenue for patients with limited treatment options .

Neuropharmacology

2.1 Inhibition of AAK1

Research has also focused on the role of adaptor-associated kinase 1 (AAK1) in pain modulation and neurodegenerative diseases. Compounds based on the imidazo[1,2-b]pyridazine scaffold have been identified as AAK1 inhibitors. These compounds may provide therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease by modulating synaptic vesicle recycling .

Antimicrobial Activity

The antimicrobial properties of imidazo[1,2-b]pyridazine derivatives have been investigated against various bacterial strains. In vitro studies showed that certain derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

Synthesis and Functionalization

The synthesis of this compound derivatives has been explored through various methods including metal-catalyzed cross-coupling reactions. These synthetic strategies allow for the functionalization of the imidazo[1,2-b]pyridazine core, enabling the development of compounds with tailored biological activities .

Material Science Applications

Beyond biological applications, this compound compounds are also being studied for their properties in material science. Their unique chemical structure can be utilized in organic electronics and photonic devices due to their electronic properties .

Data Summary Table

Application AreaCompound TypeKey FindingsReferences
Medicinal ChemistryKinase InhibitorsIC50 values <100 nM against various kinases
NeuropharmacologyAAK1 InhibitorsPotential treatment for Alzheimer's and Parkinson's
Antimicrobial ActivityAntibacterial AgentsEffective against Gram-positive and Gram-negative bacteria
Synthesis TechniquesFunctionalized DerivativesEnhanced biological activity through functionalization
Material ScienceOrganic ElectronicsUnique electronic properties for device applications

Case Studies

  • Case Study 1: Inhibition of PfCLK1
    A study synthesized various derivatives to evaluate their inhibitory effects on PfCLK1 from Plasmodium falciparum. The most potent compound showed an IC50 of 32 nM, demonstrating its potential as a lead candidate for antimalarial drug development.
  • Case Study 2: TAK1 Inhibitors in Multiple Myeloma
    Research into imidazo[1,2-b]pyridazine derivatives revealed significant inhibition of TAK1 at nanomolar concentrations. This finding supports further investigation into these compounds as targeted therapies for multiple myeloma.

作用機序

The mechanism of action of 6-Methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways, where the compound modulates the activity of kinases or other signaling proteins.

類似化合物との比較

Similar Compounds

    Imidazo[1,2-a]pyridine: Another fused bicyclic compound with similar biological activities but different structural features.

    Imidazo[1,2-b]pyrimidine: Shares the imidazo core but has a pyrimidine ring instead of a pyridazine ring.

Uniqueness

6-Methylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern and the presence of the methyl group at the 6th position, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted drug design and development.

生物活性

Overview

6-Methylimidazo[1,2-b]pyridazine is a heterocyclic compound recognized for its diverse biological activities, particularly in medicinal chemistry. Its structure features a fused bicyclic system comprising an imidazole and a pyridazine ring, with a methyl group at the 6th position. This unique configuration influences its reactivity and biological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, including enzymes and receptors. Research indicates that compounds in the imidazo[1,2-b]pyridazine family can act as enzyme inhibitors, which may lead to reduced bacterial growth and potential therapeutic effects against diseases such as tuberculosis (TB) and cancer.

Targeted Biological Pathways

  • Enzyme Inhibition : this compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways.
  • Antimicrobial Activity : The compound exhibits activity against multiple bacterial strains, suggesting its potential use in treating infections.
  • Anti-Cancer Properties : Preliminary studies indicate that it may inhibit tumor growth by interfering with specific cancer-related pathways.

Research Findings and Case Studies

Numerous studies have evaluated the biological activities of this compound and its derivatives. Below are key findings from recent research:

Table 1: Biological Activity Summary of this compound Derivatives

StudyBiological ActivityIC50/EC50 ValuesRemarks
Amyloid Plaque BindingIC50 = 0.5 µMEffective in vitro against amyloid aggregates.
Antiparasitic ActivityEC50 = 0.38 µM (T. b. brucei)High potency but limited solubility.
Enzyme Inhibition (ABCG2)IC50 = 0.5 µMSelective inhibition observed in leukemia models.

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics (PK) of this compound is crucial for its development as a therapeutic agent. Studies have shown varying results regarding its absorption, distribution, metabolism, and excretion (ADME):

Table 2: ADME Data for Selected Compounds

CompoundHLM (% Remaining)MLM (% Remaining)Log DPAMPA P app (nms^-1)
This compound89%92%1.64
Derivative A95%85%0.4nt
  • Stability : The compound demonstrates good microsomal stability but shows variable permeability across different models.
  • Bioavailability : Some derivatives exhibit enhanced bioavailability due to structural modifications.

Future Directions

Ongoing research aims to optimize the structure of this compound to enhance its biological activity while minimizing toxicity. Potential studies may focus on:

  • Developing more soluble derivatives to improve efficacy against target pathogens.
  • Investigating combination therapies that leverage its enzyme inhibition properties alongside other agents.

特性

IUPAC Name

6-methylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-2-3-7-8-4-5-10(7)9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIALTQLMOAUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90518740
Record name 6-Methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17412-38-3
Record name 6-Methylimidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17412-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylimidazo[1,2-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Methylimidazo[1,2-b]pyridazine
Reactant of Route 3
Reactant of Route 3
6-Methylimidazo[1,2-b]pyridazine
Reactant of Route 4
6-Methylimidazo[1,2-b]pyridazine
Reactant of Route 5
6-Methylimidazo[1,2-b]pyridazine
Reactant of Route 6
6-Methylimidazo[1,2-b]pyridazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。